molecular formula C12H15N3O2S B1624099 3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 443672-27-3

3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B1624099
CAS No.: 443672-27-3
M. Wt: 265.33 g/mol
InChI Key: MXWDPKUTEQVIMA-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound combines the features of piperidine and benzothiadiazine rings, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with piperidine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its combined structural features of piperidine and benzothiadiazine rings. This unique structure imparts distinct biological activities and makes it a versatile scaffold for drug development .

Properties

IUPAC Name

3-piperidin-4-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c16-18(17)11-4-2-1-3-10(11)14-12(15-18)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWDPKUTEQVIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NS(=O)(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409054
Record name 3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443672-27-3
Record name 3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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